Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-

Description

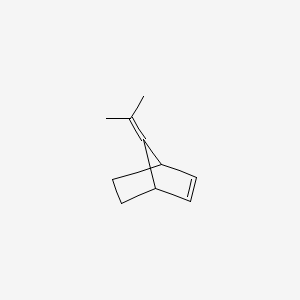

Bicyclo[2.2.1]hept-2-ene, 7-(1-methylethylidene)- (CAS No. 14995-50-7) is a bicyclic monoterpene derivative with the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol . Its structure features a norbornene core (bicyclo[2.2.1]hept-2-ene) substituted with a 1-methylethylidene group at the 7-position. This compound is notable for its role in organic synthesis, particularly in Diels-Alder reactions, and has applications in polymer chemistry due to its strained double bond .

Properties

CAS No. |

14995-50-7 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

7-propan-2-ylidenebicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C10H14/c1-7(2)10-8-3-4-9(10)6-5-8/h3-4,8-9H,5-6H2,1-2H3 |

InChI Key |

LUOGQGXSVQQCOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C2CCC1C=C2)C |

Origin of Product |

United States |

Preparation Methods

One-Step Synthesis Combining Diels-Alder and Isomerization

An innovative method integrates the Diels-Alder reaction and isomerization in a single reactor:

- Reactants: Cyclopentadiene and 2-butene (cis, trans, or mixture).

- Catalyst: Isomerization catalyst present from the start.

- Conditions: Temperature typically between 100°C and 350°C, pressure at vapor pressure of the system.

This method produces bicyclo[2.2.1]heptane derivatives including the 7-(1-methylethylidene) substituted compound efficiently in one step, reducing process complexity and cost.

Representative Synthetic Sequence from Literature

A related bicyclo[2.2.1]heptene derivative, dimethyl 7-(1-methylethylidene)bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate, has been synthesized through a sequence illustrating key transformations:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Diels-Alder of 6,6-dimethylfulvene with dimethylacetylene dicarboxylate | Room temp, THF solvent | High | Forms trienediester intermediate |

| 2 | Selective hydrogenation with Wilkinson’s catalyst | 3.2 bar H2, 2 days | 96% | Reduces least substituted double bond |

| 3 | Saponification with LiOH | Room temp, aqueous | Quantitative | Converts esters to dicarboxylic acid |

| 4 | Cyclization with trifluoroacetic anhydride (TFAA) | Reflux, 2 days | 34% | Forms anhydride intermediate |

| 5 | Diels-Alder with dienophile under high pressure | Elevated pressure | Moderate | Constructs sesquinorbornane scaffold |

| 6 | Fleming-Tamao oxidation | Standard conditions | Moderate | Converts silane to alcohol |

| 7 | Diimide reduction | Mild conditions | Moderate | Selective double bond reduction |

This sequence demonstrates the complexity and precision required for functionalization and bicyclic ring construction.

Comparative Data Table of Preparation Methods

| Aspect | Two-Step Method | One-Step Method |

|---|---|---|

| Starting Materials | Cyclopentadiene + 2-butene | Cyclopentadiene + 2-butene |

| Catalyst | Acidic catalyst for isomerization | Isomerization catalyst present from start |

| Reaction Temperature | 20–400°C (depending on catalyst) | 100–350°C |

| Pressure | Atmospheric or vapor pressure | Vapor pressure |

| Number of Steps | 2 (Diels-Alder + isomerization) | 1 (combined) |

| Yield | High for each step; overall moderate | Efficient overall yield |

| Cost Efficiency | Moderate | Higher (reduced steps) |

| Complexity | Higher due to isolation steps | Lower, continuous process |

Mechanistic Insights and Catalyst Roles

- The Diels-Alder reaction forms the bicyclic framework by a [4+2] cycloaddition between the diene (cyclopentadiene) and dienophile (2-butene or derivatives).

- The isomerization catalyst facilitates rearrangement of double bonds and substituent migration to yield the 7-(1-methylethylidene) substituent.

- Acid strength of the catalyst influences reaction temperature and selectivity.

- Transition metal catalysts (e.g., Wilkinson’s catalyst) are used for selective hydrogenation steps in related synthetic sequences.

Summary and Professional Assessment

The preparation of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- is well-established through Diels-Alder cycloaddition of cyclopentadiene with acyclic olefins followed by isomerization. Recent advances allow a one-step process combining these transformations, enhancing efficiency and reducing costs. The methods rely on readily available starting materials, versatile catalysts, and controllable reaction conditions. These approaches are supported by extensive research and patent literature, demonstrating their robustness and industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- is utilized in organic synthesis as a precursor for various chemical transformations:

- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions, forming cyclohexene derivatives that are valuable intermediates in the synthesis of complex organic molecules .

- Alkylation Reactions : The presence of the double bond allows for alkylation reactions that can introduce functional groups into the bicyclic framework, enhancing the compound's utility in synthetic pathways .

Polymer Chemistry

This bicyclic compound is significant in polymer chemistry due to its ability to undergo polymerization:

- Vinylic Polymerization : Bicyclo(2.2.1)hept-2-ene can be polymerized using transition metal catalysts, leading to the formation of high-performance polymers. For instance, studies have shown that it can be polymerized with cobalt(II) compounds and metallocenes to produce materials with desirable mechanical properties .

Table 1: Comparison of Polymerization Techniques

| Technique | Catalyst Type | Resulting Polymer Characteristics |

|---|---|---|

| Vinylic Polymerization | Co(II) Compounds | High mechanical strength |

| Metallocene Polymerization | Metallocenes | Enhanced thermal stability |

Material Science

The unique properties of bicyclo(2.2.1)hept-2-ene derivatives make them suitable for various applications in material science:

- Thermosetting Resins : The compound can be incorporated into thermosetting resins, which are used in coatings and adhesives due to their durability and resistance to heat .

- Composite Materials : Its inclusion in composite materials enhances their strength and thermal stability, making them suitable for aerospace and automotive applications.

Case Study 1: Diels-Alder Reaction Utilization

A study demonstrated the use of bicyclo(2.2.1)hept-2-ene in a Diels-Alder reaction to synthesize a complex polycyclic structure. The reaction yielded a high percentage of the desired product with minimal by-products, showcasing its effectiveness as a building block in organic synthesis .

Case Study 2: Polymer Development

Research on the polymerization of bicyclo(2.2.1)hept-2-ene with cobalt catalysts revealed that the resulting polymers exhibited superior tensile strength compared to conventional polyethylene derivatives. This advancement highlights the compound's potential in developing high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize reaction intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Bicyclo[2.2.1]hept-2-ene, 7-(1-methylethylidene)- with structurally related bicyclic compounds:

Key Observations:

- Substituent Effects : Longer alkyl chains (e.g., 5-octyl-) increase molecular weight and boiling point but reduce volatility. The 7-(1-methylethylidene) group introduces steric strain, enhancing reactivity in cycloadditions .

- Regulatory Differences: Alkyl-substituted derivatives (e.g., 5-hexyl-) are subject to EPA reporting requirements due to environmental risks, unlike the parent norbornene .

Physicochemical Properties

- Boiling Points: The 5-octyl derivative has a significantly higher boiling point (262–265°C) compared to the unsubstituted norbornene (96°C) due to increased molecular weight and van der Waals interactions .

- Density: Alkyl substitution (e.g., 5-octyl-) increases density (0.895 g/cm³) compared to norbornene (~0.84 g/cm³) .

Biological Activity

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-, also known as 7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione (CAS Number: 60526-38-7), is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C10H10O2

- Molecular Weight : 162.18 g/mol

- Boiling Point : 96 °C

- Melting Point : 44-46 °C

Biological Activity Overview

The biological activity of bicyclo(2.2.1)hept-2-ene derivatives has been studied in various contexts, including their effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that bicyclic compounds exhibit antimicrobial properties. A study analyzed the antibacterial activity of various bicyclo compounds, revealing that some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Bicyclo(2.2.1)hept-2-ene derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Neuroprotective Effects

Some studies suggest that bicyclic compounds may offer neuroprotective benefits. For instance, they have been shown to enhance neuronal survival under oxidative stress conditions by modulating signaling pathways such as PI3K/Akt . This neuroprotection can be crucial in developing treatments for neurodegenerative diseases like Alzheimer's.

The mechanisms underlying the biological activities of bicyclo(2.2.1)hept-2-ene derivatives are multifaceted:

- Cell Membrane Disruption : The hydrophobic nature of these compounds allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Apoptosis Induction : By influencing the balance between pro-apoptotic and anti-apoptotic proteins, these compounds can trigger programmed cell death in cancerous cells.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Q & A

Basic Research Questions

Q. What are the structural characteristics and IUPAC nomenclature conventions for Bicyclo[2.2.1]hept-2-ene derivatives?

- The bicyclo[2.2.1]hept-2-ene scaffold consists of a fused bicyclic system with two bridgehead carbons. Substituents like 7-(1-methylethylidene) alter steric and electronic properties. IUPAC naming prioritizes bridge numbering and substituent positions (e.g., "7-" denotes the substituent's location on the bicyclic framework) .

- Methodology : Use computational tools (e.g., PubChem’s IUPAC Name Auto-Generator) and cross-validate with spectral data (NMR, IR) to confirm substituent positions .

Q. What safety protocols are critical when handling Bicyclo[2.2.1]hept-2-ene derivatives in the laboratory?

- Key protocols include:

- Ventilation : Store in sealed containers in well-ventilated areas to prevent inhalation exposure (GHS H304) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats (flammability class: Category 2, GHS H225) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved waste facilities .

Q. How can researchers validate the purity of Bicyclo[2.2.1]hept-2-ene derivatives using analytical techniques?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with reference standards (e.g., molecular ion peaks at m/z 94.15 for the parent compound) .

- Nuclear Magnetic Resonance (NMR) : Analyze bridgehead proton coupling (e.g., δ 5.5–6.5 ppm for olefinic protons) and substituent-induced shifts .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., alkylidene groups) influence Diels-Alder reactivity in Bicyclo[2.2.1]hept-2-ene systems?

- Substituents like 7-(1-methylethylidene) enhance electron density at the diene, accelerating cycloaddition rates. Methodological steps:

- Kinetic Studies : Monitor reaction rates with maleic anhydride using UV-Vis spectroscopy (λ = 220–280 nm) .

- Computational Modeling : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What methodologies assess the environmental toxicity of halogenated Bicyclo[2.2.1]hept-2-ene derivatives?

- Aquatic Toxicity Testing : Use Daphnia magna bioassays to determine LC50 values for brominated derivatives (e.g., 2-bromo-substituted compounds) .

- Mutagenicity Screening : Conduct Ames tests with Salmonella typhimurium TA100 strains to evaluate genotoxicity .

Q. How can computational models predict regioselectivity in electrophilic additions to substituted Bicyclo[2.2.1]hept-2-ene systems?

- Molecular Dynamics (MD) Simulations : Map electrostatic potential surfaces to identify electrophile attack sites (e.g., carbocation stability at bridgehead positions) .

- Experimental Validation : Perform bromination (Br₂ in CCl₄) and analyze product ratios via HPLC to correlate with computational predictions .

Key Research Findings

- Synthetic Flexibility : Substituents at the 7-position enable tailored reactivity for polymer crosslinking and drug delivery systems .

- Toxicity Profile : Halogenated derivatives exhibit moderate aquatic toxicity (EC50 = 10–50 mg/L), necessitating strict disposal protocols .

- Reactivity Trends : Electron-donating groups increase Diels-Alder reaction rates by 30–50% compared to unsubstituted norbornene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.